molecular formula C10H18O B13072936 2-(But-3-en-1-yl)cyclohexan-1-ol

2-(But-3-en-1-yl)cyclohexan-1-ol

Cat. No.: B13072936
M. Wt: 154.25 g/mol
InChI Key: RYESRRSHSJJRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-3-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H18O It is a cyclohexanol derivative featuring a but-3-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol. After the reaction, the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(But-3-en-1-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yl)cyclohexan-1-ol depends on its interaction with specific molecular targets. In biochemical contexts, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The exact mechanism can vary based on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(But-3-en-1-yl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(But-3-en-1-yl)cyclohexane: Similar structure but fully saturated without the hydroxyl group.

    Cyclohexanol: Lacks the but-3-en-1-yl substituent.

Uniqueness

2-(But-3-en-1-yl)cyclohexan-1-ol is unique due to the presence of both a cyclohexanol moiety and a but-3-en-1-yl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-but-3-enylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h2,9-11H,1,3-8H2

InChI Key

RYESRRSHSJJRFX-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CCCCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.